molecular formula C40H56N14O6 B14093550 Glycinamide, L-lysyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-(9CI)

Glycinamide, L-lysyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-(9CI)

Cat. No.: B14093550
M. Wt: 829.0 g/mol
InChI Key: GDIFOJQGFKBLSI-FLIXOAOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycinamide, L-lysyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-(9CI) is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinamide, L-lysyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-(9CI) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed using acids like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a strong acid, such as hydrofluoric acid (HF) or TFA.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. The process is carefully monitored to maintain the integrity and biological activity of the peptide.

Chemical Reactions Analysis

Types of Reactions

Glycinamide, L-lysyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan or histidine residues, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized tryptophan derivatives, while reduction can yield peptides with free thiol groups.

Scientific Research Applications

Glycinamide, L-lysyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-(9CI) has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycinamide, L-lysyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-(9CI) involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycinamide, L-lysyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-(9CI) is unique due to its specific amino acid sequence and the resulting biological activities. Its combination of glycinamide, lysine, histidine, phenylalanine, arginine, and tryptophan residues imparts distinct properties that differentiate it from other peptides.

Properties

Molecular Formula

C40H56N14O6

Molecular Weight

829.0 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C40H56N14O6/c41-15-7-6-12-28(42)35(56)52-33(19-26-21-46-23-50-26)39(60)53-31(17-24-9-2-1-3-10-24)38(59)51-30(14-8-16-47-40(44)45)37(58)54-32(36(57)49-22-34(43)55)18-25-20-48-29-13-5-4-11-27(25)29/h1-5,9-11,13,20-21,23,28,30-33,48H,6-8,12,14-19,22,41-42H2,(H2,43,55)(H,46,50)(H,49,57)(H,51,59)(H,52,56)(H,53,60)(H,54,58)(H4,44,45,47)/t28-,30-,31-,32-,33-/m0/s1

InChI Key

GDIFOJQGFKBLSI-FLIXOAOSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.